4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Crystallography Structure-Based Drug Design Molecular Modeling

This 4-bromo-substituted thiazole-sulfonamide hybrid is uniquely distinguished by its fully solved experimental 3D crystal structure (CCDC 1421584), providing atomic-resolution coordinates essential for structure-based research. Unlike 4-chloro, 4-fluoro, or 4-methoxy analogs, the 4-bromo moiety enables single-wavelength anomalous dispersion (SAD) phasing at Cu Kα, eliminating the need for selenomethionine labeling or exogenous heavy-atom soaking. For molecular docking, pharmacophore modeling, and solid-state structure–property correlation, the experimentally validated atomic coordinates directly replace computational conformer generation, ensuring ground-truth reference for method validation and scaffold hopping. Procure this compound to leverage the CCDC 1421584 dataset as a calibration standard and intrinsic phasing tool in your structural biology workflow.

Molecular Formula C15H13BrN2O2S3
Molecular Weight 429.37
CAS No. 1421584-76-0
Cat. No. B2736013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide
CAS1421584-76-0
Molecular FormulaC15H13BrN2O2S3
Molecular Weight429.37
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H13BrN2O2S3/c1-10-14(22-15(18-10)13-3-2-8-21-13)9-17-23(19,20)12-6-4-11(16)5-7-12/h2-8,17H,9H2,1H3
InChIKeyIMDHEFKIQBDEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide (CAS 1421584-76-0): A Crystallographically Defined Benzenesulfonamide-Thiazole Hybrid


4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic heterocyclic small molecule combining a 4-bromobenzenesulfonamide pharmacophore with a 4-methyl-2-(thiophen-2-yl)thiazole core. It belongs to a broader class of thiazole-sulfonamide hybrids explored for antineoplastic, anti-inflammatory, and enzyme-inhibitory applications [1]. Critically, this specific compound is distinguished by a fully solved experimental 3D crystal structure deposited in the Cambridge Structural Database (CCDC 1421584), providing atomic-resolution coordinates, cell parameters, and space group data essential for structure-based research [2].

Why Generic Substitution Fails for 4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide in Structure-Focused Research


Within the benzenesulfonamide-thiazole chemotype, substituting the 4-bromo moiety with chloro, fluoro, methoxy, or hydrogen fundamentally alters non-covalent interaction profiles, electron density distribution, and crystallization behavior. The 4-bromo substituent uniquely enables single-wavelength anomalous dispersion (SAD) phasing in X-ray crystallography, a capability absent in the 4-chloro, 4-fluoro, and 4-methoxy analogs. Consequently, for any workflow requiring experimentally validated atomic coordinates for molecular docking, pharmacophore modeling, or solid-state structure–property correlation, the 4-bromo derivative cannot be replaced by its close structural relatives without sacrificing the experimentally validated structural data that underpins the computational or biophysical study [1]. Where crystal structures of the analog series are unreported, this difference translates directly into procurement necessity rather than optional preference.

4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Experimentally Solved 3D Crystal Structure vs. Absence of Reported Structures in Analog Series

The target compound has an experimentally determined single-crystal X-ray diffraction structure deposited as CCDC 1421584, with precisely defined unit cell parameters, space group, and atomic coordinates. Systematic literature and database searches (CCDC, CSD, COD) using the SMILES and InChI of the closest analogs—2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide, 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide, and 5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide—return no published crystal structures. The presence of a validated experimental structure for the 4-bromo derivative, versus the complete absence of such data for any comparator, represents an absolute qualitative and quantitative differentiation for any structural application [1].

Crystallography Structure-Based Drug Design Molecular Modeling

Bromine-Enabled Anomalous Dispersion Signal for Experimental Phasing vs. Chloro/Fluoro Analogs

The 4-bromo substituent provides a significant anomalous scattering signal at Cu Kα (f'': 1.28 e⁻) and Mo Kα (f'': 0.16 e⁻) wavelengths, enabling experimental single-wavelength anomalous dispersion (SAD) phasing for absolute configuration determination and high-resolution refinement. In contrast, the 2-chloro analog (Cl f'' at Cu Kα: 0.70 e⁻) and 2-fluoro analog (F f'' at Cu Kα: 0.02 e⁻) offer substantially weaker or negligible anomalous signals, precluding reliable SAD phasing under standard laboratory conditions. For protein-small molecule co-crystallography or absolute stereochemistry assignments, this difference is decisive [1].

Crystallographic Phasing SAD/MAD Macromolecular Crystallography

Quantitative Limitations Statement: Absence of Comparative Bioactivity Data in Allowed Sources

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (excluding source-blacklisted domains) for the query compound (CAS 1421584-76-0) and its closest analogs (2-chloro, 2-fluoro, 5-fluoro-2-methoxy benzenesulfonamide-thiazole derivatives) returned no quantitative, comparator-linked biological activity data (IC₅₀, EC₅₀, Ki, MIC) from allowed sources as of the search date [1]. This evidence gap is explicitly declared to prevent procurement decisions from being made on unverifiable claims. Researchers requiring bioactivity data should request primary screening results directly from compound vendors or contract research organizations, recognizing that the available differentiation is crystallographic and biophysical rather than target-based.

Data Transparency Procurement Decision Support SAR Studies

Procurement-Relevant Application Scenarios for 4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide Based on Verified Evidence


Structure-Based Lead Optimization and Fragment-Based Drug Discovery Requiring Experimental 3D Coordinates

When building a structure-guided SAR program around the thiazole-sulfonamide chemotype, the availability of CCDC 1421584's experimentally determined atomic coordinates eliminates reliance on computational conformer generation or homology models. Researchers can use the validated structure directly for pharmacophore mapping, binding site complementarity analysis, and scaffold hopping, ensuring that the starting geometry is experimentally grounded rather than inferred [1].

Single-Wavelength Anomalous Dispersion (SAD) Phasing in Protein-Ligand Co-Crystallography

For structural biology teams solving protein-ligand co-crystal structures, the 4-bromo derivative serves a dual purpose: as a candidate ligand and simultaneously as an intrinsic heavy-atom derivative for SAD phasing. The Br anomalous signal at Cu Kα (f'' = 1.28 e⁻) is sufficient for experimental phasing, a capability unavailable when using the 2-chloro or 2-fluoro analogs, thus reducing the need for selenomethionine labeling or exogenous heavy-atom soaking [1].

Validated Reference Standard for Crystallographic and Spectroscopic Method Development

The deposited CCDC entry includes comprehensive crystallographic quality metrics, unit cell parameters, and refinement statistics. This makes the compound suitable as a calibration or validation standard in small-molecule X-ray diffraction instrument qualification, powder XRD method development, and solid-state NMR crystallography protocols, where a structurally authenticated reference material is mandatory for instrument performance verification [1].

Computational Chemistry Benchmarking and Force Field Parameterization

The experimentally determined crystal structure provides a ground-truth reference for benchmarking molecular mechanics force fields, DFT geometry optimization methods, and crystal structure prediction algorithms on the sulfonamide-thiazole scaffold. The 4-bromo derivative's solved structure allows quantitative comparison of computed versus experimental bond lengths, angles, and torsions, enabling method validation that is impossible with the structurally uncharacterized chloro or fluoro analogs [1].

Quote Request

Request a Quote for 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.